Methyl 2-(2,5-dimethylphenoxy)acetate
Description
Methyl 2-(2,5-dimethylphenoxy)acetate (CAS: 95450-80-9) is an ester derivative of phenoxyacetic acid, featuring a 2,5-dimethylphenoxy group attached to an acetate backbone. It is primarily utilized as an intermediate in pharmaceutical synthesis, such as in the preparation of podophyllotoxin derivatives with cytotoxic activity . The compound is characterized by its ester functional group, which enhances lipophilicity and metabolic stability compared to its carboxylic acid counterparts.
Properties
CAS No. |
95450-80-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(2,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C11H14O3/c1-8-4-5-9(2)10(6-8)14-7-11(12)13-3/h4-6H,7H2,1-3H3 |
InChI Key |
MJHCVYQQBIXYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2,5-dimethylphenoxy)acetate can be synthesized through the esterification of 2-(2,5-dimethylphenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(2,5-dimethylphenoxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-(2,5-dimethylphenoxy)acetic acid.
Reduction: Formation of 2-(2,5-dimethylphenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 2-(2,5-dimethylphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of phenoxyacetic acid derivatives on cellular processes. It may also be used in the development of new bioactive compounds with potential therapeutic applications.
Medicine: this compound and its derivatives are investigated for their potential use in drug development. They may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including herbicides and plant growth regulators. It is also employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound belongs to a broader class of phenoxyacetic acid esters. Key analogues include:
Key Observations :
- Functional Groups: Replacing the ester with a carboxylic acid (e.g., 2-(2,4-dimethylphenoxy)acetic acid) increases polarity but reduces cell membrane permeability .
Comparative Data :
Physicochemical Properties
Notes:
- The ester group in the target compound improves blood-brain barrier permeability compared to carboxylic acids, as demonstrated in prodrug studies .
- The hydrochloride salt of a related ethyl ester derivative (e.g., ethyl 2-[4-(2-aminoethyl)-2,5-dimethylphenoxy]acetate) exhibits enhanced water solubility and storage stability .
Biological Activity
Methyl 2-(2,5-dimethylphenoxy)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound possesses a molecular formula of C12H14O3 and a molecular weight of 218.24 g/mol. The compound features a phenoxy group which contributes to its biological activity. Its structure is depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within various biochemical pathways. It is believed to act as an inhibitor or modulator of key signaling pathways related to inflammation and microbial growth, making it a candidate for therapeutic applications in anti-inflammatory and antimicrobial contexts .
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antimicrobial Activity : this compound has shown potential antifungal properties against various strains, including Candida species. Studies have reported minimum inhibitory concentrations (MICs) in the range of 8 µg/ml for certain derivatives .
- Anti-inflammatory Effects : Research indicates that the compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- CNS Penetration : Preliminary studies suggest that derivatives of this compound may cross the blood-brain barrier (BBB), which is crucial for developing treatments targeting central nervous system disorders .
Data Table: Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antifungal | MIC = 8 µg/ml against C. utilis | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| CNS Penetration | Enhanced brain/serum ratios |
Case Studies
- Antifungal Study : A study conducted on various phenoxyacetic acid derivatives found that this compound exhibited significant antifungal activity against Candida utilis, supporting its potential use in treating fungal infections .
- Anti-inflammatory Research : Another investigation highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases.
- CNS Distribution : In vivo studies demonstrated that certain derivatives of this compound could effectively penetrate the BBB, indicating their potential for treating neurological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
